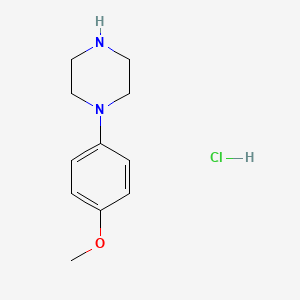

1-(4-Methoxyphenyl)piperazine hydrochloride

Descripción

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-14-11-4-2-10(3-5-11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJDUYKRPHHPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38869-47-5, 84145-43-7 | |

| Record name | Piperazine, 1-(4-methoxyphenyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38869-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-(4-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84145-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50480212 | |

| Record name | 1-(4-methoxyphenyl)piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38869-47-5, 70849-64-8, 84145-43-7 | |

| Record name | Piperazine, dihydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-methoxyphenyl)piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)piperazine-1,4-diylium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-methoxyphenyl)piperazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARJ7BR8SNG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

The synthesis of 1-(4-Methoxyphenyl)piperazine hydrochloride typically involves the reaction of 4-methoxyaniline with piperazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful control of temperature and pH to ensure high yield and purity . Industrial production methods often involve large-scale batch reactions with rigorous quality control to maintain consistency and safety .

Análisis De Reacciones Químicas

1-(4-Methoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Antidepressant and Anxiolytic Properties

Research indicates that 1-(4-Methoxyphenyl)piperazine exhibits properties similar to those of traditional antidepressants and anxiolytics. It acts as a serotonin receptor modulator, particularly targeting the 5-HT1A receptor, which plays a crucial role in mood regulation and anxiety disorders. This modulation can lead to potential therapeutic effects in treating depression and anxiety disorders, as evidenced by preclinical studies showing its efficacy in animal models .

Uroselective Adrenoceptor Antagonism

The compound has been studied for its uroselective properties, particularly in the treatment of benign prostatic hyperplasia (BPH). It has been noted for its ability to selectively block alpha-adrenergic receptors associated with urinary function without the adverse effects commonly seen with other treatments . This selectivity is beneficial in providing symptomatic relief for patients suffering from BPH.

Forensic Analysis

1-(4-Methoxyphenyl)piperazine is frequently encountered in forensic toxicology due to its presence in designer drugs. Its identification is critical for law enforcement and regulatory agencies. Methods such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed to detect this compound in seized materials, providing reliable data for legal investigations .

Detection Methods

Recent studies have compared various analytical techniques for detecting piperazine derivatives, including MeOPP. These methods are essential for understanding the prevalence of such substances in recreational drug use and their impact on public health . The development of rapid detection methods enhances the efficacy of drug monitoring programs.

Preclinical Evaluations

A study conducted on the pharmacological profile of MeOPP showed promising results regarding its safety and efficacy as a potential therapeutic agent. The compound was evaluated through various assays that demonstrated its ability to bind selectively to serotonin receptors, suggesting its utility in developing new antidepressant medications .

Toxicological Studies

Toxicity assessments indicate that while MeOPP exhibits some acute toxicity when ingested, it has a relatively safe profile at therapeutic doses . This balance between efficacy and safety is crucial for its potential application in clinical settings.

Data Summary Table

Mecanismo De Acción

The mechanism of action of 1-(4-Methoxyphenyl)piperazine hydrochloride involves its interaction with serotonin and dopamine receptors. It acts as an antagonist at these receptors, leading to altered neurotransmitter levels and subsequent changes in mood and behavior .

Comparación Con Compuestos Similares

Structural Features

Pharmacological Properties

- MeOPP: Acts as a mixed serotonergic agonist and dopamine antagonist, producing MDMA-like euphoria and stimulation.

- TFMPP : Primarily a 5-HT₁B/₂C receptor agonist, reducing locomotor activity in rats at low doses. Its meta-trifluoromethyl group confers higher lipophilicity and receptor affinity compared to MeOPP .

- mCPP : A 5-HT₂C agonist with anxiolytic effects. Meta-chloro substitution enhances 5-HT receptor selectivity but reduces stimulant properties relative to MeOPP .

- pCPP : Para-chloro substitution diminishes 5-HT activity compared to mCPP, highlighting the importance of substituent position .

- BZP : Lacks phenyl substitution; instead, a benzyl group increases dopamine reuptake inhibition, leading to amphetamine-like effects .

Forensic and Clinical Relevance

- MeOPP : Detected in designer drugs sold as powders or tablets, alongside BZP and TFMPP .

- mCPP : Used in psychiatric research for 5-HT₂C receptor studies but also misused recreationally .

- TFMPP : Frequently combined with BZP to mimic MDMA, though banned in many jurisdictions .

Data Tables

Table 1: Receptor Affinity and Behavioral Effects

| Compound | Primary Receptor Targets | Behavioral Effects | Clinical/Forensic Use |

|---|---|---|---|

| MeOPP | 5-HT, Dopamine | Euphoria, Stimulation | Research, Illicit products |

| TFMPP | 5-HT₁B/₂C | Reduced locomotion, Anxiolysis | Illicit combinations with BZP |

| mCPP | 5-HT₂C | Anxiolysis, Hypophagia | Psychiatric research |

| BZP | Dopamine transporter | Amphetamine-like stimulation | Illicit "party pills" |

Actividad Biológica

1-(4-Methoxyphenyl)piperazine hydrochloride (CAS No. 84145-43-7) is a piperazine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally characterized by a piperazine ring substituted with a 4-methoxyphenyl group, which influences its interaction with various biological targets.

Pharmacological Profile

This compound exhibits various pharmacological effects, primarily through its action on neurotransmitter systems. Its biological activity can be summarized in the following areas:

- Serotonergic Activity : This compound has been shown to interact with serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes, which are implicated in mood regulation and anxiety disorders. Increased serotonin levels can lead to both therapeutic effects and potential side effects such as serotonin syndrome when overdosed .

- Dopaminergic Activity : Research indicates that piperazine derivatives, including this compound, may enhance dopamine release, contributing to stimulant-like effects similar to those of amphetamines. This activity raises concerns regarding addiction potential and cardiovascular side effects due to increased norepinephrine levels .

Study 1: Toxicological Profile

A study evaluated the toxicological profile of piperazine derivatives, including this compound. Symptoms associated with overdose included tachycardia, hypertension, and pupil dilation. The study highlighted the importance of understanding the clinical implications of piperazine use in recreational settings .

Study 2: Inhibition of Monoamine Oxidases (MAOs)

Another significant area of research focused on the inhibitory effects of this compound on monoamine oxidases (MAO-A and MAO-B). The compound exhibited moderate inhibitory activity against MAO-A, with an IC50 value indicating effective concentration for inhibition. This suggests potential applications in treating depression and anxiety disorders by increasing monoamine neurotransmitter levels .

Data Table: Biological Activities

| Activity Type | Target | Effect | IC50 Value (µM) |

|---|---|---|---|

| Serotonin Receptor | 5-HT_1A | Agonist | Not specified |

| Serotonin Receptor | 5-HT_2A | Agonist | Not specified |

| MAO-A Inhibition | MAO-A | Inhibitor | 6.97 |

| Dopamine Release | D2 Receptor | Stimulant-like effect | Not specified |

Q & A

Q. What validated analytical methods are available for quantifying 1-(4-Methoxyphenyl)piperazine hydrochloride in biological matrices?

A high-performance liquid chromatography (HPLC) method using p-tolylpiperazine as an internal standard has been validated for detecting this compound in hair samples. The protocol involves:

- Sample Preparation : Hair digestion with methanolic HCl, followed by solid-phase extraction.

- Chromatographic Conditions : C18 column, mobile phase of acetonitrile/ammonium formate buffer (pH 3.0), and UV detection at 254 nm.

- Validation Parameters : Linearity (10–500 ng/mg), recovery (>85%), and precision (RSD <10%) .

Q. What are the key physicochemical properties of this compound?

Critical properties include:

- Molecular Weight : 192.26 (free base); 265.18 (dihydrochloride salt).

- Melting Point : 42–47°C (free base); 240°C (dihydrochloride).

- Solubility : High solubility in polar solvents (e.g., methanol, water) due to ionic character. These data are essential for designing dissolution studies or formulation stability tests .

Q. How is this compound synthesized?

A common route involves:

- Cyclocondensation : Reacting β,β'-dihalogenated diethylammonium hydrochloride with 4-methoxyaniline in aqueous solution without catalysts.

- Purification : Recrystallization from ethanol to achieve >95% purity. This method avoids hazardous catalysts, improving safety and scalability .

Advanced Research Questions

Q. How can synthesis protocols for this compound be optimized to enhance yield and purity?

Optimization strategies include:

- Reaction Solvent : Substituting water with dimethylformamide (DMF) to increase reaction rates.

- Temperature Control : Maintaining 80–90°C to minimize side reactions (e.g., demethylation of the methoxy group).

- Post-Synthesis Purification : Using preparative HPLC with a gradient elution (water/acetonitrile + 0.1% TFA) to isolate the hydrochloride salt .

Q. What mechanisms underlie the pharmacological activity of 1-(4-Methoxyphenyl)piperazine derivatives?

Piperazine derivatives primarily act as serotonin receptor agonists or dopamine receptor modulators . For example:

- 5-HT1A/5-HT2A Binding : The methoxy group enhances affinity for serotonin receptors, while the piperazine ring stabilizes interactions via hydrogen bonding.

- Species-Specific Variability : Rodent studies show higher receptor occupancy compared to primate models, necessitating cross-species validation .

Q. How can researchers resolve contradictions in reported receptor-binding affinities of piperazine derivatives?

Contradictions often arise from assay variability. Mitigation approaches include:

- Standardized Assays : Using radioligand binding assays with consistent membrane preparations (e.g., HEK-293 cells expressing human receptors).

- Control for Salt Forms : Comparing free base vs. hydrochloride salt forms, as ionic states alter receptor accessibility.

- Meta-Analysis : Aggregating data from multiple studies to identify outliers (e.g., conflicting Ki values due to pH differences) .

Q. What environmental factors influence the stability of this compound?

Stability is sensitive to:

- pH : Degrades rapidly in alkaline conditions (pH >9) via hydrolysis of the piperazine ring.

- Temperature : Store at −20°C in anhydrous form; aqueous solutions degrade within 72 hours at 25°C.

- Light Exposure : Photodegradation under UV light produces 4-methoxyphenol, requiring amber glass storage .

Methodological Considerations

Q. What analytical techniques are recommended for detecting impurities in synthesized batches?

- LC-MS/MS : Identifies trace impurities (e.g., unreacted aniline derivatives) with a limit of detection (LOD) of 0.1%.

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity; look for characteristic piperazine proton signals at δ 2.5–3.5 ppm.

- Elemental Analysis : Verify chloride content (theoretical: 13.4% for dihydrochloride) to assess salt purity .

Q. How can researchers design structure-activity relationship (SAR) studies for novel piperazine derivatives?

Key steps include:

- Core Modifications : Introducing substituents (e.g., halogens, sulfonyl groups) to the phenyl or piperazine ring.

- In Silico Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes at target receptors.

- Functional Assays : Measure cAMP accumulation or β-arrestin recruitment to evaluate signaling pathways .

Tables for Quick Reference

Q. Table 1: Comparative Receptor Binding Affinities

| Derivative | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | Dopamine D2 (Ki, nM) | Source |

|---|---|---|---|---|

| 1-(4-Methoxyphenyl)piperazine | 12.3 | 45.7 | >1000 | |

| 1-(3-Trifluoromethylphenyl)piperazine | 8.9 | 32.1 | 890 |

Q. Table 2: Stability Under Accelerated Conditions

| Condition | Degradation (%) at 7 Days | Major Degradant |

|---|---|---|

| pH 3.0, 25°C | 2.1 | None detected |

| pH 7.4, 40°C | 18.7 | 4-Methoxyphenol |

| UV light (254 nm), 25°C | 29.4 | Ring-opened product |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.